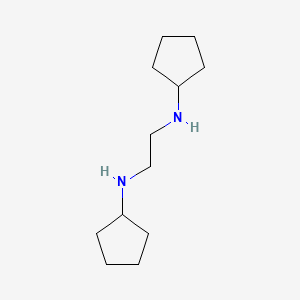

N,N'-Dicyclopentyl-ethylenediamine

Beschreibung

N,N’-Dicyclopenty-ethylendiamin ist eine organische Verbindung, die zur Klasse der Ethylendiamin-Derivate gehört. Sie zeichnet sich durch das Vorhandensein von zwei Cyclopentylgruppen aus, die an die Stickstoffatome des Ethylendiamin-Rückgrats gebunden sind.

Eigenschaften

CAS-Nummer |

4013-97-2 |

|---|---|

Molekularformel |

C12H24N2 |

Molekulargewicht |

196.33 g/mol |

IUPAC-Name |

N,N'-dicyclopentylethane-1,2-diamine |

InChI |

InChI=1S/C12H24N2/c1-2-6-11(5-1)13-9-10-14-12-7-3-4-8-12/h11-14H,1-10H2 |

InChI-Schlüssel |

LOZMWNGDZJWPDR-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)NCCNC2CCCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

N,N’-Dicyclopenty-ethylendiamin kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reaktion von Ethylendiamin mit Cyclopentylhalogeniden unter basischen Bedingungen. Die Reaktion verläuft typischerweise wie folgt:

Reaktion mit Cyclopentylhalogeniden: Ethylendiamin wird in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat mit Cyclopentylbromid oder -chlorid umgesetzt. Die Reaktion wird in einem organischen Lösungsmittel wie Ethanol oder Acetonitril bei erhöhten Temperaturen (60-80 °C) über mehrere Stunden durchgeführt.

Reinigung: Das erhaltene Produkt wird durch Destillation oder Umkristallisation gereinigt, um reines N,N’-Dicyclopenty-ethylendiamin zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von N,N’-Dicyclopenty-ethylendiamin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Hochdruckreaktoren und Durchflusssystemen, um eine effiziente und gleichmäßige Produktion zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Ausbeute zu maximieren und Nebenprodukte zu minimieren.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N,N’-Dicyclopenty-ethylendiamin hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Ligand in der Koordinationschemie verwendet, um Metallkomplexe mit einzigartigen Eigenschaften zu bilden.

Biologie: Die Verbindung wird auf ihr Potenzial als Chelatbildner in biologischen Systemen untersucht. Sie kann an Metallionen binden und wird auf ihre Rolle im Metallionentransport und der Entgiftung untersucht.

Medizin: Es wird geforscht, um das Potenzial der Verbindung als therapeutisches Mittel zu untersuchen. Ihre Fähigkeit, stabile Komplexe mit Metallionen zu bilden, macht sie zu einem Kandidaten für Arzneimittelverabreichungssysteme und Bildgebungsmittel.

Industrie: N,N’-Dicyclopenty-ethylendiamin wird bei der Herstellung von Spezialchemikalien und -materialien verwendet. Es wird als Zwischenprodukt bei der Synthese von Polymeren, Tensiden und anderen Industrieprodukten eingesetzt.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

N,N'-Dicyclopentyl-ethylenediamine serves as a ligand in coordination chemistry. It forms stable metal complexes that exhibit unique properties, making it valuable for various catalytic processes. The ability to coordinate with different metal ions enhances the reactivity of these complexes, which can be utilized in organic synthesis and catalysis.

Biological Applications

The compound has been investigated for its potential as a chelating agent in biological systems. Its ability to bind metal ions positions it as a candidate for applications in:

- Metal Ion Transport : Facilitating the transport of essential metal ions within biological systems.

- Detoxification : Binding toxic metal ions to mitigate their harmful effects on biological organisms.

Medicinal Chemistry

Research is ongoing to explore this compound's potential as a therapeutic agent . Its chelating properties make it suitable for drug delivery systems and imaging agents. The compound's stability when forming complexes with metal ions can enhance the efficacy of drug formulations.

Industrial Applications

In industry, this compound is used as an intermediate in the synthesis of specialty chemicals and materials. It plays a role in the production of polymers, surfactants, and other industrial products due to its unique chemical properties.

Case Study 1: Chelation Properties

A study focusing on the chelation properties of this compound demonstrated its effectiveness in binding transition metal ions such as copper and nickel. The research indicated that the compound could significantly influence enzyme activities involved in metal ion detoxification processes.

Case Study 2: Drug Delivery Systems

In a recent investigation into drug delivery systems, this compound was evaluated for its ability to enhance the solubility and bioavailability of poorly soluble drugs. The results showed improved therapeutic efficacy when used as part of a formulation designed to deliver metal-based therapeutics.

Wirkmechanismus

Der Wirkungsmechanismus von N,N’-Dicyclopenty-ethylendiamin beinhaltet seine Fähigkeit, stabile Komplexe mit Metallionen zu bilden. Die Verbindung wirkt als Chelatbildner und bindet über ihre Stickstoffatome an Metallionen. Diese Wechselwirkung kann verschiedene biochemische Pfade und Prozesse beeinflussen, einschließlich Enzymaktivität, Metallionentransport und zelluläre Signalübertragung.

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit

N,N’-Dicyclopenty-ethylendiamin ist aufgrund des Vorhandenseins von Cyclopentylgruppen einzigartig, die besondere sterische und elektronische Eigenschaften verleihen. Diese Eigenschaften beeinflussen die Reaktivität der Verbindung und ihre Fähigkeit, stabile Komplexe mit Metallionen zu bilden, wodurch sie in verschiedenen wissenschaftlichen und industriellen Anwendungen wertvoll ist.

Biologische Aktivität

N,N'-Dicyclopentyl-ethylenediamine (DCPEDA) is an organic compound characterized by two cyclopentyl groups attached to an ethylenediamine backbone. This unique structure imparts specific steric and electronic properties that influence its biological activity, particularly its role as a chelating agent and potential therapeutic agent.

DCPEDA is known for its ability to form stable complexes with metal ions through its nitrogen atoms. This chelation mechanism is crucial in various biochemical processes, including:

- Metal Ion Transport : DCPEDA can facilitate the transport of essential metal ions within biological systems.

- Detoxification : By binding to toxic metal ions, DCPEDA may play a role in detoxifying harmful substances in the body.

The compound's steric bulk from the cyclopentyl groups affects its coordination chemistry, enhancing its interaction with metal ions compared to smaller diamines. This property makes DCPEDA a subject of interest in both scientific research and industrial applications.

Chelation Properties

Research indicates that DCPEDA exhibits significant chelation capabilities. Its binding affinity for various metal ions has been studied extensively, revealing potential applications in drug delivery systems and imaging agents. The ability to form stable complexes allows for targeted delivery of therapeutic agents while minimizing toxicity.

In Vitro Studies

In vitro studies have demonstrated the biological activity of DCPEDA through various assays:

- Cell Viability Assays : These assays measure the cytotoxic effects of DCPEDA on different cell lines, indicating its potential therapeutic applications.

- Enzyme Inhibition : DCPEDA has been evaluated for its ability to inhibit enzymes involved in critical metabolic pathways, such as those regulating blood glucose levels. For example, it may inhibit α-amylase and α-glucosidase, which are key enzymes in carbohydrate digestion .

Case Studies

- Metal Ion Interaction : A study focused on the interaction of DCPEDA with transition metal ions demonstrated enhanced stability and selectivity compared to other ethylenediamine derivatives. The findings suggest that DCPEDA could be utilized in developing new chelating agents for biomedical applications.

- Antitumor Activity : Research into platinum(IV) complexes involving DCPEDA showed promising antitumor activity against various cancer cell lines. These studies highlight the potential of DCPEDA as a ligand in designing novel anticancer drugs .

Comparative Analysis

To illustrate the unique features of DCPEDA compared to other similar compounds, the following table summarizes key differences:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Ethylene diamine | High steric hindrance; strong chelation properties |

| N,N-Diethyl-ethylenediamine | Ethylene diamine | Lower steric hindrance; more soluble |

| N,N-Diisopropyl-ethylenediamine | Ethylene diamine | Bulkier groups; different reactivity |

| N,N'-Dimethyl-ethylenediamine | Ethylene diamine | Smaller methyl groups; high volatility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.